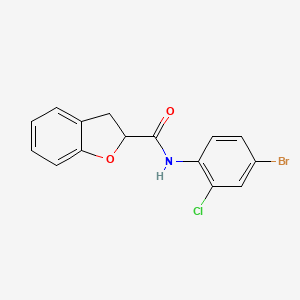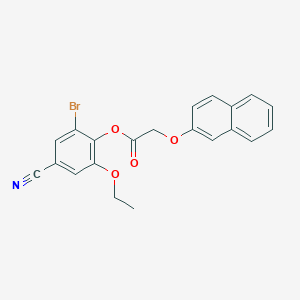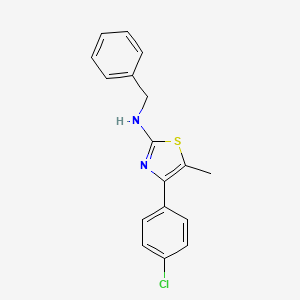
N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide, also known as BCF, is a chemical compound that has been of great interest in the scientific community due to its potential applications in various fields. BCF is a benzofuran derivative that has shown promising results in scientific research studies.
Mécanisme D'action
The exact mechanism of action of N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide is not fully understood. However, it has been suggested that N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide may exert its pharmacological effects by inhibiting certain enzymes and signaling pathways in the body. For example, N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain.
Biochemical and Physiological Effects:
N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and alleviate pain. N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide has also been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to have potent pharmacological effects, which makes it a useful tool for studying various biological processes. However, one limitation of using N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide. One area of interest is the development of N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide-based drugs for the treatment of various diseases. Another area of interest is the elucidation of the exact mechanism of action of N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide, which may provide insight into the development of new drugs. Additionally, future research could focus on optimizing the synthesis method for N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide to make it more efficient and cost-effective.
Méthodes De Synthèse
N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide can be synthesized by reacting 4-bromo-2-chlorophenol with 2,3-dihydrobenzofuran-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting compound is then purified using column chromatography to obtain pure N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide.
Applications De Recherche Scientifique
N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to have antitumor, anti-inflammatory, and analgesic properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClNO2/c16-10-5-6-12(11(17)8-10)18-15(19)14-7-9-3-1-2-4-13(9)20-14/h1-6,8,14H,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPZQBSPJMANRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C21)C(=O)NC3=C(C=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1H-inden-5-yl)-2-[5-(4-methylpiperazin-1-yl)sulfonylpyridin-2-yl]sulfanylpropanamide](/img/structure/B7681031.png)
![3-[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-ethylimidazol-2-yl]sulfanylmethyl]-5-methyl-1,2-oxazole](/img/structure/B7681043.png)
![2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B7681054.png)
![N'-[2-(4-methoxyphenyl)acetyl]thiophene-3-carbohydrazide](/img/structure/B7681058.png)
![[4-(2,6-Dichlorophenyl)sulfonylpiperazin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone](/img/structure/B7681064.png)
![[2-(4-Tert-butylphenyl)-2-oxoethyl] 3-(tetrazol-1-yl)benzoate](/img/structure/B7681066.png)
![2-Methyl-3-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]quinoxaline](/img/structure/B7681069.png)
![N-[5-methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]-2-(2-oxoquinoxalin-1-yl)acetamide](/img/structure/B7681088.png)


![[1-[(2-Chloropyridin-3-yl)amino]-1-oxopropan-2-yl] 2,5-dimethyl-1-phenylpyrrole-3-carboxylate](/img/structure/B7681114.png)

![3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-(3,4-difluorophenyl)propanamide](/img/structure/B7681123.png)
![N-[4-(4-ethylpiperazin-1-yl)-3-methylphenyl]-1-(4-fluorophenyl)sulfonylpiperidine-3-carboxamide](/img/structure/B7681125.png)